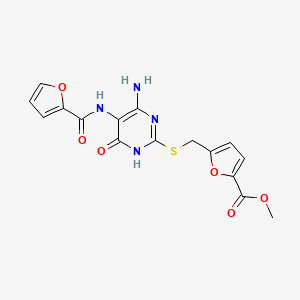![molecular formula C13H11N3O4 B2924851 N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide CAS No. 324577-71-1](/img/structure/B2924851.png)
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide is a complex organic compound primarily characterized by the presence of a nitrofuran ring, a phenyl ring, and an imine group. These functional groups confer a range of chemical behaviors and properties, making the compound an interesting subject for scientific study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis typically involves the condensation of a nitrofuran aldehyde with a phenylacetamide derivative in the presence of an acidic or basic catalyst. Specific reaction conditions include:
Temperature: Usually maintained between 60-80°C.
Solvent: Commonly utilized solvents are ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide are employed to facilitate the reaction.
Industrial Production Methods
In an industrial context, the compound is synthesized using a continuous flow reactor to enhance the yield and purity. This method allows for precise control over reaction conditions and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Undergoes oxidation to form corresponding nitro derivatives.
Reduction: Reduced using hydrogenation or chemical reductants to form amine derivatives.
Substitution: Reacts with nucleophiles in a substitution reaction, often replacing the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Nitrofuranyl derivatives.
Reduction: Amine-functionalized derivatives.
Substitution: Products vary depending on the nucleophile used, often leading to diverse functionalized compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of derivatives: Used as a building block for synthesizing more complex molecules.
Catalysis: Functions as a catalyst in certain organic reactions.
Biology
Antimicrobial activity: Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Enzyme inhibition: Used in studies to understand enzyme mechanisms and inhibition.
Medicine
Drug development: Investigated as a potential lead compound for developing new pharmaceuticals.
Diagnostic agents: Explored for use in diagnostic imaging and markers.
Industry
Agricultural chemicals: Tested for use as a precursor in the synthesis of agrochemicals.
Material science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The nitrofuran moiety is often involved in redox reactions, generating reactive intermediates that interact with biological macromolecules. These interactions can lead to inhibition of enzyme activity or disruption of cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-furylmethylideneamino)-2-phenylacetamide: Lacks the nitro group, leading to different reactivity.
N-(5-nitrofuran-2-ylmethylene)-3-phenylpropanamide: Has an additional carbon in the amide side chain, influencing its properties.
N-(5-nitrofuran-2-ylmethylene)-2-methylpropanamide: Presence of a methyl group alters its steric and electronic characteristics.
Unique Features
Nitrofuran moiety: Provides specific redox properties not found in many similar compounds.
Phenylacetamide structure: Contributes to its diverse reactivity and biological activity.
Imine functionality: Adds to its ability to form reversible covalent bonds, useful in dynamic chemical processes.
Propriétés
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-12(8-10-4-2-1-3-5-10)15-14-9-11-6-7-13(20-11)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEQVRPXDWMNHA-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)

![2-cyano-3-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2924781.png)
![N-(2-methylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2924782.png)


![11-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2924788.png)

![N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924790.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2924791.png)
